N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N,6-Bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with two 4-fluorophenyl groups at positions N and 6, a methyl group at position 3, and a carboxamide moiety at position 2. The imidazo[2,1-b][1,3]thiazole scaffold is a fused bicyclic system combining imidazole and thiazole rings, known for its pharmacological versatility in drug discovery. The presence of fluorinated aromatic groups enhances metabolic stability and bioavailability, while the carboxamide group contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3OS/c1-11-17(18(25)22-15-8-6-14(21)7-9-15)26-19-23-16(10-24(11)19)12-2-4-13(20)5-3-12/h2-10H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXJIFDLZZLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole core.
Introduction of the Fluorophenyl Groups: The next step involves the introduction of 4-fluorophenyl groups via a Suzuki-Miyaura coupling reaction. This reaction typically uses palladium catalysts and boronic acids as reagents.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the imidazo[2,1-b][1,3]thiazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the reduction of the carboxamide group to an amine.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have demonstrated efficacy against various bacterial strains and fungi. The mechanisms of action are believed to involve:
- Disruption of microbial cell membranes.
- Inhibition of essential enzymatic pathways.
A study reported that derivatives similar to N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Anticancer Activity
This compound has shown significant anticancer properties in various cancer cell lines. Notable findings include:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and others.
- Mechanism : Induction of apoptosis and cell cycle arrest at specific phases.
- Efficacy : Percent growth inhibition rates often exceed 70% in sensitive cell lines .
Case Study 1: Anticancer Efficacy
In a comprehensive study involving multiple derivatives of thiazole compounds, this compound was evaluated for its cytotoxic effects against MCF7 cells using the Sulforhodamine B assay. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on assessing the antimicrobial properties of thiazole derivatives. This compound was included in a panel of compounds tested against resistant strains of E. coli and Staphylococcus aureus. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl groups and imidazo[2,1-b][1,3]thiazole core are crucial for its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related imidazo[2,1-b][1,3]thiazole and benzothiazole derivatives to highlight key differences in substituents, biological activity, and physicochemical properties.
Table 1: Structural Comparison of Selected Analogues
Pharmacological Activity
Anticancer Activity: The imidazo[2,1-b][1,3]benzothiazole derivative 3f (7-sulfonamide-2-(4-fluorophenyl)) demonstrated potent activity against Hep G2 liver cancer cells (IC₅₀ = 0.097 μM) and radiosensitizing effects at 4 Gy radiation . The patented compound EP 3,953,330 B1 (Example 7) incorporates a peptide-like side chain, highlighting the role of carboxamide derivatives in targeting proteolytic enzymes or receptors in cancer pathways .
Acetylcholinesterase Inhibition: Derivatives like 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide () showed acetylcholinesterase inhibitory activity, attributed to the hydrazide moiety .
Key Differentiators
- Fluorophenyl Substitution: The bis(4-fluorophenyl) groups in the target compound likely enhance lipophilicity and target affinity compared to mono-fluorinated analogs like BI82825 .
- Carboxamide vs. Sulfonamide : While sulfonamide-containing derivatives (e.g., 3f ) show strong DNA fragmentation, the carboxamide group in the target compound may favor different binding interactions, such as protease inhibition .
Biological Activity
N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazole and Thiazole Rings : The fused imidazole and thiazole rings are essential for its biological activity.
- Substituents : The presence of two fluorophenyl groups and a carboxamide functional group contributes to its electronic properties and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit various biological activities, including anticancer, antibacterial, and neuroprotective effects. The specific compound has shown promise in several areas:
Anticancer Activity
-
Mechanism of Action :
- The compound may inhibit key signaling pathways involved in cancer cell proliferation. For instance, similar compounds have been reported to inhibit focal adhesion kinase (FAK), which plays a role in tumor progression and metastasis .
- In vitro studies have demonstrated that imidazo[2,1-b][1,3]thiazole derivatives can induce apoptosis in cancer cells by modulating various cellular pathways .
-
Cytotoxicity Studies :
- In studies involving various cancer cell lines (e.g., HeLa cells), compounds related to this compound showed IC50 values indicative of significant cytotoxic effects .
- A comparative analysis of similar compounds revealed that those with electron-withdrawing groups (like fluorine) exhibited enhanced cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| A | HeLa | 0.86 | Antitumor |
| B | MesoII | 0.59 - 2.81 | Antiproliferative |
| C | HT-29 | 1.61 | Cytotoxic |
Antibacterial and Antimicrobial Properties
Research has also indicated that derivatives of this compound can exhibit antibacterial properties. For instance:
- Compounds with similar thiazole structures have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
Neuroprotective Effects
Some studies suggest potential neuroprotective effects attributed to the thiazole moiety:
- Research on related compounds indicates they may protect neuronal cells from oxidative stress and apoptosis .
Case Studies
Several case studies highlight the biological activity of imidazo[2,1-b][1,3]thiazole derivatives:
- Study on Pancreatic Cancer :
- Cytotoxicity Profiling :
Q & A
Q. Q1. What synthetic methodologies are effective for preparing N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives?
A1. The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Condensation of substituted hydrazides with isothiocyanates in absolute ethanol under reflux (3–5 hours) to form thioamide intermediates .
- Step 2 : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to construct the imidazo[2,1-b]thiazole core .
- Step 3 : Functionalization at the 3-position using alkyl/aralkyl halides or fluorophenyl derivatives to introduce structural diversity .
Key analytical validation includes IR spectroscopy (C=O, C=N stretches at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR for regiochemical confirmation .
Q. Q2. How is the purity and structural integrity of this compound validated in academic research?
A2. Standard protocols include:
- Chromatography : Column chromatography (silica gel, eluent: EtOAc/hexane) for purification .
- Spectroscopy :
- X-ray Crystallography : SHELX/SHELXL programs refine crystal structures, with R-factors < 0.05 for high-resolution data .
Advanced Research Questions
Q. Q3. What structure-activity relationships (SAR) govern the biological activity of this compound?
A3. Key SAR insights include:
- Fluorophenyl groups : Enhance lipophilicity and target binding (e.g., CAR receptor modulation) .
- Methyl substitution at position 3 : Improves metabolic stability but reduces solubility .
- Sulfonamide derivatives : Exhibit potent anticancer activity (e.g., IC₅₀ = 0.097 μM against Hep G2) due to enhanced DNA fragmentation .
Contradictions arise in antioxidant studies: Phenolic derivatives (e.g., 4e) show 97% DPPH radical inhibition, while fluorophenyl analogs (4g) are less active (89%) .
Q. Q4. How can computational modeling optimize the design of radiosensitizers based on this scaffold?
A4. Methodological approaches include:
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding to DNA repair enzymes (e.g., PARP-1) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
- QSAR models : MLR analysis identifies logP and polar surface area as critical parameters for radiosensitization efficacy .
Q. Q5. What experimental strategies resolve contradictions in biological data (e.g., antioxidant vs. anticancer activity)?
A5. Strategies include:
- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., Hep G2 vs. A375C melanoma) to identify selective toxicity .
- Mechanistic profiling : ROS detection (DCFH-DA assay) to differentiate antioxidant from pro-oxidant effects .
- Synergistic studies : Combine with γ-radiation (2–4 Gy) to assess radiosensitization potential .
Methodological Challenges
Q. Q6. How are crystallographic data for this compound processed when twinning or low-resolution diffraction occurs?
A6. Refinement strategies involve:
Q. Q7. What in vitro assays are most reliable for evaluating acetylcholinesterase (AChE) inhibition by this compound?
A7. Standardized protocols include:
- Ellman’s assay : Monitor thiocholine formation at 412 nm (λmax) with DTNB .
- IC₅₀ determination : Non-linear regression of inhibition curves (GraphPad Prism) .
- Molecular modeling : Docking to Torpedo californica AChE (PDB ID 1ACJ) to validate binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
